![molecular formula C10H10N4O2S B2631419 N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448134-33-5](/img/structure/B2631419.png)
N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Descripción general
Descripción
N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a fused pyrazolo-oxazine core linked to a thiazole-2-carboxamide moiety. Its structural complexity arises from the bicyclic pyrazolo[5,1-b][1,3]oxazine system, which combines pyrazole and oxazine rings, and the thiazole group, a five-membered aromatic ring containing sulfur and nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones.
Formation of the Oxazine Ring: The oxazine ring can be formed by the cyclization of β-amino alcohols with aldehydes or ketones.
Coupling Reactions: The final step involves coupling the thiazole, pyrazole, and oxazine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Properties
1. PDE4 Inhibition
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds exhibit significant inhibition of phosphodiesterase 4 (PDE4) enzymes. PDE4 inhibitors are valuable in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to elevate intracellular cAMP levels, leading to reduced inflammation and improved airway function .
2. Antitumor Activity
Compounds similar to N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have shown promise as antitumor agents. They inhibit thymidine phosphorylase (TP), an enzyme that plays a crucial role in tumor growth and metastasis. The inhibition of TP can suppress the proliferation of cancer cells and enhance the efficacy of existing chemotherapeutics .
3. Antimicrobial Effects
The thiazole moiety in the compound contributes to its antimicrobial properties. Studies have demonstrated that thiazole derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics . This is particularly relevant given the rising concern over antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole and pyrazole rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins such as PDE4 or TP .
Case Studies
Case Study 1: PDE4 Inhibition and Inflammatory Diseases
A study investigating various pyrazolo[5,1-b][1,3]oxazine derivatives found that certain modifications led to enhanced PDE4 inhibitory activity. In vivo models showed reduced symptoms of inflammation in subjects treated with these compounds compared to controls. This suggests a potential pathway for developing new treatments for inflammatory conditions .
Case Study 2: Antitumor Efficacy in Cancer Models
In another study focusing on antitumor properties, researchers synthesized a series of analogs based on this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects through TP inhibition. The findings indicated that specific structural features were critical for maximizing antitumor activity .
Mecanismo De Acción
The mechanism of action of N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
This analogue replaces the thiazole’s hydrogen at the 4-position with a pyridin-3-yl group.
Fluorinated Pyrazolo-Oxazine Derivatives
Recent datasets highlight fluorinated derivatives as potent PDE4C inhibitors. For example:
- 3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibits an IC₅₀ of 108.0 nM .
- 3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide shows an IC₅₀ of 160.0 nM .
These compounds feature fluorine atoms and cyclopropyl carboxamide substituents, which likely improve metabolic stability and target engagement.
Key Pharmacological Data (Comparative Table)
Compound Name | IC₅₀ (nM) | Key Structural Features |
---|---|---|
N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | N/A | Thiazole-2-carboxamide, no halogen substituents |
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | 108.0 | 6-Fluoro, 4-cyano-5-fluoro-2-methylphenyl, cyclopropyl |
3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | 160.0 | 6-Fluoro, 4-chloro-2-methylphenyl, cyclopropyl |
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | N/A | 4-Pyridin-3-yl-thiazole |
Table 1. Comparative IC₅₀ values and structural features of pyrazolo-oxazine derivatives.
Mechanistic and Binding Insights
The superior potency of fluorinated derivatives (e.g., IC₅₀ = 108 nM) is attributed to:
- Fluorine’s electronegativity : Enhances binding to hydrophobic pockets in PDE4C’s catalytic domain.
- Cyclopropyl group : Increases metabolic stability and modulates solubility.
- Aromatic substituents (e.g., 4-cyano-5-fluoro-2-methylphenyl): Optimize π-π interactions with PDE4C’s aromatic residues.
Additionally, the absence of a pyridine or cyclopropyl moiety may reduce bioavailability .
Actividad Biológica
N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant activities.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the fusion of a thiazole ring with a pyrazolo[5,1-b][1,3]oxazine moiety. The synthesis typically involves multi-step reactions starting from readily available thiazole derivatives combined with pyrazole precursors. The detailed synthesis pathway is crucial for optimizing yield and purity for biological testing.
Antimicrobial Activity
Research indicates that compounds containing the thiazole and pyrazole moieties exhibit promising antimicrobial properties. For instance, derivatives of this compound have been evaluated against various bacterial strains. In one study, certain derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has shown effectiveness against several cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were reported to be as low as 1.98 µg/mL, indicating substantial cytotoxic activity . Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antitumor potency by improving interactions with cellular targets.
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | A-431 | 1.98 | Induction of apoptosis |
This compound | Jurkat | < 2.00 | Bcl-2 inhibition |
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anticonvulsant activity using models such as picrotoxin-induced seizures in rodents. Results indicated that certain derivatives could significantly reduce seizure duration and frequency, suggesting a mechanism involving modulation of neurotransmitter systems .
Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Anticancer Study : A study conducted on modified derivatives showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics like doxorubicin. The derivatives exhibited a synergistic effect when combined with existing therapies.
- Antimicrobial Evaluation : In another study focused on drug-resistant bacterial strains, specific derivatives displayed remarkable efficacy against biofilms formed by Staphylococcus aureus.
Q & A
Q. What are the common synthetic routes for preparing N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves cyclocondensation of pyrazole and oxazine precursors with thiazole derivatives. Key steps include:
- Cyclocondensation : Reaction of 1H-pyrazol-5-amines with N-(2,2-dichloro-1-cyanoethenyl)carboxamides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the pyrazolo-oxazine core .
- Thiazole coupling : Use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the thiazole-2-amine moiety to the carboxyl group.
Optimization : Yield and purity depend on stoichiometry (1:1.2 molar ratio of pyrazole to thiazole), temperature control (70–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the structural integrity of this compound when discrepancies arise between NMR and mass spectrometry data?
Advanced Research Focus
Structural validation requires a multi-technique approach:
- NMR analysis : Compare 1H/13C NMR shifts with DFT-calculated spectra (e.g., using Gaussian 09). For example, the thiazole proton typically appears at δ 7.8–8.2 ppm, while the pyrazolo-oxazine methylene protons resonate at δ 4.1–4.5 ppm .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism by obtaining single-crystal structures. For instance, the dihydro-oxazine ring often adopts a boat conformation, confirmed by X-ray .
- High-resolution MS : Ensure molecular ion ([M+H]+) matches theoretical mass within 3 ppm error. Discrepancies may indicate residual solvents or byproducts, requiring repurification .
Q. What in silico strategies are recommended for predicting the ADME/Tox profile of this compound, and how reliable are these models compared to experimental data?
Advanced Research Focus
Use SwissADME and ProTox-II for preliminary screening:
- Lipophilicity : LogP values <3 (predicted via XLOGP3) suggest moderate membrane permeability. Experimental validation via shake-flask method (octanol/water partition) often aligns within 0.5 log units .
- Metabolic stability : CYP3A4/2D6 inhibition risks can be modeled with StarDrop’s DEREK Nexus. Compare results with in vitro microsomal assays (e.g., human liver microsomes, t1/2 >30 mins indicates stability) .
- Toxicity : ProTox-II predicts hepatotoxicity (probability >0.7) for thiazole-containing analogs, necessitating in vivo rodent studies for confirmation .
Q. How should researchers design biological activity assays to evaluate the anticancer potential of this compound, considering its structural similarity to known kinase inhibitors?
Advanced Research Focus
- Kinase profiling : Use a panel of 60 cancer cell lines (NCI-60) to identify sensitivity patterns. Compare IC50 values with reference drugs (e.g., dasatinib for BCR-ABL inhibition) .
- Mechanistic studies : Employ ATP-competitive binding assays (e.g., TR-FRET) to confirm kinase inhibition. For example, thiazole-carboxamides often target tyrosine kinases like EGFR or Src .
- Resistance testing : Generate resistant cell lines via prolonged sub-IC50 exposure and analyze mutations via whole-exome sequencing .
Q. What experimental and computational methods are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Advanced Research Focus
- Physiologically based pharmacokinetic (PBPK) modeling : Use GastroPlus to simulate absorption differences caused by pH-dependent solubility (e.g., poor solubility at intestinal pH 6.8) .
- Bioavailability enhancement : If in vivo exposure is low (<15%), reformulate as nanocrystals or co-amorphous systems with polymers (e.g., HPMCAS) to improve dissolution .
- Tissue distribution studies : Conduct radiolabeled (14C) compound tracking in rodents to identify sequestration in lipid-rich tissues, which may explain efficacy gaps .
Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction scale-up for this compound while minimizing byproduct formation?
Advanced Research Focus
- Reactor simulation : Model heat/mass transfer in batch reactors using COMSOL’s “Chemical Reaction Engineering Module.” Adjust stirring rates (>500 rpm) to avoid local hot spots that degrade the thiazole moiety .
- Byproduct prediction : Train machine learning models (e.g., RDKit + Scikit-learn) on historical data to identify conditions favoring impurities (e.g., oxidation at C7 of the oxazine ring). Mitigate with inert atmosphere (N2) and antioxidants (BHT) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the thiazole or pyrazolo-oxazine moieties?
Advanced Research Focus
- Fragment-based design : Replace the thiazole with isosteres (e.g., 1,3,4-thiadiazole) and measure changes in kinase binding (SPR assays). Pyrazolo-oxazine methylation at N5 often enhances metabolic stability .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC50 data. For example, electron-withdrawing groups at the oxazine C2 position improve potency against PI3Kα .
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-9(12-10-11-2-5-17-10)7-6-8-14(13-7)3-1-4-16-8/h2,5-6H,1,3-4H2,(H,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEFQSVJNVBLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=NC=CS3)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.